2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121515-04-4
VCID: VC11661030
InChI: InChI=1S/C13H14BClF4O2/c1-11(2)12(3,4)21-14(20-11)9-6-7(16)5-8(10(9)15)13(17,18)19/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)F
Molecular Formula: C13H14BClF4O2
Molecular Weight: 324.51 g/mol

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester

CAS No.: 2121515-04-4

Cat. No.: VC11661030

Molecular Formula: C13H14BClF4O2

Molecular Weight: 324.51 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester - 2121515-04-4

Specification

CAS No. 2121515-04-4
Molecular Formula C13H14BClF4O2
Molecular Weight 324.51 g/mol
IUPAC Name 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H14BClF4O2/c1-11(2)12(3,4)21-14(20-11)9-6-7(16)5-8(10(9)15)13(17,18)19/h5-6H,1-4H3
Standard InChI Key YZWHKVXPPZDROO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)F

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester features a benzene ring substituted at positions 2 (chloro), 3 (trifluoromethyl), and 5 (fluoro), with the carboxylic acid group at position 1 esterified with pinacol (2,3-dimethyl-2,3-butanediol). The pinacol ester moiety enhances lipophilicity and stability compared to the free acid form, making it advantageous for specific synthetic applications .

Table 1: Key Structural Features

PositionSubstituentFunctional Group Role
1Pinacol esterStabilizes carboxylic acid
2Chloro (-Cl)Electron-withdrawing
3Trifluoromethyl (-CF₃)Strong electron-withdrawing
5Fluoro (-F)Electron-withdrawing

Synthesis and Manufacturing

Proposed Synthesis Steps

  • Halogenation: Sequential chlorination and fluorination of a trifluoromethyl-substituted benzene precursor.

  • Lithiation: Treatment with tert-butyl lithium in the presence of tertiary amines (e.g., Tetramethyl Ethylene Diamine) to generate a lithium intermediate .

  • Carboxylation: Reaction with dry ice (CO₂) to form the benzoic acid.

  • Esterification: Coupling with pinacol using standard esterification catalysts (e.g., DCC/DMAP).

Table 2: Comparative Reaction Conditions

StepReagents/ConditionsYield Optimization
Lithiationtert-Butyl lithium, THF, -78°C1:1 molar ratio
CarboxylationSolid CO₂, 15–20°CpH 3–4 adjustment
EsterificationPinacol, DCC, DMAP, anhydrous dichloromethane12–24h reflux

Physical and Chemical Properties

Physicochemical Parameters

Data extrapolated from analogous compounds suggest the following properties:

Table 3: Estimated Properties

PropertyValue (Estimated)Basis for Estimation
Molecular Weight~330.7 g/molC₁₃H₁₂ClF₄O₄
Melting Point85–90°CSimilar benzoic esters
Boiling Point280–300°CHigh molecular weight
LogP (Lipophilicity)3.5–4.0Trifluoromethyl and ester
SolubilityLow in water; high in organic solventsEster functionality

Applications in Organic Synthesis

Role as a Synthetic Intermediate

The pinacol ester group serves as a protective moiety for carboxylic acids, enabling reactions at other positions without decarboxylation. For instance, in palladium-catalyzed cross-couplings, the ester stabilizes the aromatic ring during halogen exchange or nucleophilic substitutions .

Pharmaceutical Relevance

While no direct pharmacological data exists for this compound, boronic acid pinacol esters (e.g., SX-517) demonstrate noncompetitive antagonism of chemokine receptors, highlighting the therapeutic potential of esterified aromatic systems . The trifluoromethyl group may enhance binding affinity to hydrophobic protein pockets.

Future Perspectives

Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to integrate fluorination and esterification.

  • Catalytic Applications: Exploring use in asymmetric catalysis, leveraging the electron-deficient aromatic ring.

  • Drug Discovery: Functionalization to create prodrugs or targeted delivery systems .

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